BRAF V600E Inhibitory Potency: Class‑Level Advantage of 2‑Bromo‑5‑methoxy‑N‑(thiophen‑2‑yl)benzamide Scaffold
In the N‑(thiophen‑2‑yl)benzamide series, the unsubstituted lead compound a1 inhibited BRAF V600E with an IC50 of 2.01 µM [1]. Although no 2‑bromo‑5‑methoxy analog was explicitly tested in that study, extensive SAR on benzamide kinase inhibitors indicates that 2‑bromo substitution can improve potency by filling a hydrophobic pocket and engaging in halogen bonding [1]. The 2‑bromo‑5‑methoxy substitution pattern in the target compound is therefore predicted to enhance BRAF V600E inhibition relative to the unsubstituted comparator a1.
| Evidence Dimension | BRAF V600E inhibitory activity |
|---|---|
| Target Compound Data | Not experimentally determined; predicted to be superior to comparator |
| Comparator Or Baseline | Compound a1 (N‑(thiophen‑2‑yl)benzamide, unsubstituted) IC50 = 2.01 µM |
| Quantified Difference | Not quantifiable; class‑level inference based on SAR |
| Conditions | ELISA‑based MEK phosphorylation assay |
Why This Matters
This class‑level inference suggests the target compound may offer improved potency in BRAF V600E inhibitor screens, reducing the need for extensive analog synthesis.
- [1] Yang, J. et al. Development of a novel class of B‑RafV600E‑selective inhibitors through virtual screening and hierarchical hit optimization. Org. Biomol. Chem. 2012, 10, 7073‑7083. DOI: 10.1039/c2ob26081f. View Source
